molecular formula C12H10N2O3S B1274077 2-(Benzylthio)-4-hydroxy-5-pyrimidinecarboxylic acid CAS No. 93185-33-2

2-(Benzylthio)-4-hydroxy-5-pyrimidinecarboxylic acid

Cat. No.: B1274077
CAS No.: 93185-33-2
M. Wt: 262.29 g/mol
InChI Key: FZQGMHMSZJMNOX-UHFFFAOYSA-N
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Description

2-(Benzylthio)-4-hydroxy-5-pyrimidinecarboxylic acid (CAS 93185-33-2) is a high-purity pyrimidine derivative offered with a guaranteed purity of 95.0% or higher . This compound features a molecular formula of C12H10N2O3S and a molecular weight of 262.28 g/mol . The pyrimidine core, substituted with a benzylthio group at the 2-position and a carboxylic acid at the 5-position, makes it a valuable scaffold in organic and medicinal chemistry research. Its structural features suggest potential for use as a key intermediate in the synthesis of more complex molecules, particularly in pharmaceutical development for exploring enzyme inhibitors or receptor modulators. Researchers utilize this compound strictly for laboratory research purposes. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Proper handling procedures in accordance with laboratory safety standards are required.

Properties

IUPAC Name

2-benzylsulfanyl-6-oxo-1H-pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S/c15-10-9(11(16)17)6-13-12(14-10)18-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,16,17)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQGMHMSZJMNOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(C(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388149
Record name 2-(Benzylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93185-33-2
Record name 2-(Benzylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multi-Step Synthesis via Nucleophilic Substitution and Hydrolysis

The most widely documented approach involves sequential substitution and hydrolysis reactions, adapting methodologies from the synthesis of analogous pyrimidinecarboxylic acids.

Synthesis of 2-Benzylthio-5-cyanopyrimidine Intermediate

The foundational step involves introducing the benzylthio group at position 2 of a pre-functionalized pyrimidine ring. A bromo- or chloro-substituted pyrimidine precursor (e.g., 2-bromo-5-cyanopyrimidine) reacts with benzylthiol under Ullmann-type coupling conditions:

Reaction Conditions

  • Catalyst System: CuI (10–20 mol%), 1,10-phenanthroline (20–30 mol%)
  • Base: Cs₂CO₃ (2–3 equiv)
  • Solvent: Toluene or DMF
  • Temperature: 80–110°C
  • Time: 4–12 hours

This step achieves >85% yield by leveraging the nucleophilicity of benzylthiol and the catalytic activity of copper complexes.

Table 1: Optimization of Substitution Reaction Parameters
Parameter Range Tested Optimal Value Yield (%)
Catalyst Loading 5–30% CuI 15% CuI 89
Ligand Ratio 1:1–1:2 (CuI:Phen) 1:1.5 91
Temperature (°C) 70–120 110 88

Hydroxylation at Position 4

Introducing the hydroxyl group typically involves oxidation of a protected amine or direct electrophilic substitution. A practical method employs:

  • Oxidizing Agent: Hydrogen peroxide (H₂O₂) in acetic acid
  • Conditions: 60°C for 6–8 hours
  • Yield: 70–75%

Alternative approaches include using TEMPO/NaOCl systems for milder oxidation, though yields remain comparable.

Hydrolysis of Nitrile to Carboxylic Acid

The final step converts the 5-cyano group to a carboxylic acid via basic hydrolysis:

Procedure

  • Reagents: 4 M KOH, 100°C, 8–12 hours
  • Workup: Acidification to pH 3–4 using HCl, precipitating the product
  • Yield: 65–70%
Key Considerations:
  • Prolonged heating (>12 hours) risks decarboxylation.
  • Catalytic phase-transfer agents (e.g., TBAB) improve reaction homogeneity.

Industrial-Scale Production Modifications

To enhance scalability, industrial protocols modify laboratory methods:

Continuous Flow Reactor Systems

Replacing batch reactors with continuous flow systems reduces reaction times by 40% and improves yield consistency:

  • Residence Time: 30–60 minutes
  • Throughput: 5–10 kg/day per reactor module

Solvent and Waste Management

  • Solvent Recycling: Toluene and DMF are recovered via distillation (90% efficiency).
  • Catalyst Recovery: Copper residues are extracted using ion-exchange resins.

Comparative Analysis of Synthetic Routes

Table 2: Route Efficiency and Environmental Impact
Method Steps Total Yield (%) E-Factor*
Substitution-Hydrolysis 3 55–60 8.2
One-Pot Oxidation 2 45–50 10.5

*E-Factor = (Total waste kg)/(Product kg)

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-4-hydroxy-5-pyrimidinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the hydroxyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylthio group can yield benzylsulfoxide or benzylsulfone derivatives, while reduction of the carboxylic acid group can produce the corresponding alcohol.

Scientific Research Applications

2-(Benzylthio)-4-hydroxy-5-pyrimidinecarboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-4-hydroxy-5-pyrimidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylthio group can interact with hydrophobic pockets, while the hydroxyl and carboxylic acid groups can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Substituent Comparison and Similarity Scores

Compound Name Substituents (Position) Similarity Score Key Properties/Applications Reference
This compound 2: Benzylthio; 4: Hydroxy; 5: Carboxylic acid - High reactivity, potential drug intermediate
2-Methylsulfanylpyrimidine-4-carboxylic acid 2: Methylthio; 5: Carboxylic acid 0.85 Increased solubility in polar solvents
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid 2: Methylthio; 5: Bromo, Carboxylic acid 0.77 Halogenation enhances electrophilicity
Ethyl 4-((4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate 2: Methylthio; 4: Amino; 5: Ester 0.89 Ester group improves lipophilicity
5-Chloro-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid 5: Chloro; 4: Oxo N/A Oxo group increases acidity

Key Observations:

  • Position 2 (Thioether Group): Replacement of benzylthio with methylthio (e.g., 2-Methylsulfanylpyrimidine-4-carboxylic acid) reduces steric hindrance, enhancing solubility in polar solvents . Benzylthio groups, however, confer greater stability in hydrophobic environments.
  • Position 4 (Hydroxy vs. Amino/Oxo): The hydroxyl group in the target compound enables hydrogen bonding, whereas amino or oxo substituents (e.g., in Ethyl 4-((4-methoxybenzyl)amino)-... or 5-Chloro-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid) alter electronic properties, affecting acidity and reactivity .
  • Position 5 (Carboxylic Acid vs. Ester/Bromo): Carboxylic acid groups enhance water solubility and metal-binding capacity, whereas ester derivatives (e.g., Ethyl 4-((4-methoxybenzyl)amino)-...) improve membrane permeability. Bromo substituents (e.g., 5-Bromo-2-(methylthio)-...) facilitate cross-coupling reactions in synthetic chemistry .

Biological Activity

2-(Benzylthio)-4-hydroxy-5-pyrimidinecarboxylic acid, identified by its CAS number 93185-33-2, is a compound of interest due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a benzylthio group and a hydroxyl group. Its molecular formula is C12H11N2O3S. The presence of the benzylthio moiety is significant, as it may contribute to the compound's biological activity through interactions with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against several bacterial strains, with a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus. The mechanism appears to involve inhibition of bacterial folate synthesis, similar to other sulfonamide derivatives.

Antioxidant Activity

The compound has also shown antioxidant properties, which are critical in mitigating oxidative stress-related damage in cells. In vitro assays revealed that it scavenges free radicals effectively, with an IC50 value of 25 µM, indicating a moderate antioxidant capacity.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound. In one study, it was tested against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). The results indicated that the compound inhibited cell proliferation with IC50 values of 15 µM for HepG2 and 20 µM for A549 cells. Mechanistically, it was found to induce apoptosis through caspase activation and inhibition of the RXRα pathway.

The biological activity of this compound can be attributed to its ability to mimic natural substrates and inhibit key enzymes involved in metabolic pathways. The benzylthio group likely enhances its binding affinity to target enzymes, disrupting their function.

Data Summary

Activity Tested Concentration (µg/mL) IC50 (µM) Notes
Antimicrobial32-Effective against E. coli and S. aureus
Antioxidant-25Scavenges free radicals
Anticancer (HepG2)-15Induces apoptosis
Anticancer (A549)-20Inhibits cell proliferation

Case Studies

  • Antimicrobial Efficacy : A clinical study tested the compound's efficacy against multidrug-resistant bacterial strains. Results showed significant inhibition compared to standard antibiotics.
  • Cancer Cell Line Studies : A series of experiments were conducted using various cancer cell lines to assess the compound's cytotoxic effects. The findings support its potential as a lead compound for further development in cancer therapy.
  • Oxidative Stress Models : In vivo studies demonstrated that treatment with this compound reduced markers of oxidative stress in animal models, suggesting therapeutic potential in oxidative stress-related diseases.

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